molecular formula C12H15F2N B1462545 (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine CAS No. 1154729-83-5

(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine

Cat. No.: B1462545
CAS No.: 1154729-83-5
M. Wt: 211.25 g/mol
InChI Key: CKTWOFNKELXKPY-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethyl chain, and a difluorophenyl group attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine typically involves the following steps:

  • Preparation of Cyclopropyl Ethyl Bromide: This is achieved by reacting cyclopropane with ethyl bromide under controlled conditions.

  • Formation of Difluorophenyl Methylamine: This involves the reaction of difluorobenzene with methylamine in the presence of a suitable catalyst.

  • Coupling Reaction: The cyclopropyl ethyl bromide is then coupled with the difluorophenyl methylamine using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine: has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include (1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine and (1-Cyclopropylethyl)[(2,4-dibromophenyl)methyl]amine.

  • Uniqueness: The presence of the difluorophenyl group in this compound imparts unique chemical and biological properties compared to its chloro- and bromo-substituted analogs.

Properties

IUPAC Name

1-cyclopropyl-N-[(2,4-difluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-8(9-2-3-9)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTWOFNKELXKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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